Phenazine

Redox Chemistry Electrochemistry Bioenergetics

Phenazine (92-82-0) is the unsubstituted parent scaffold delivering a defined redox baseline (~-116 mV vs. NHE) essential for electrochemical calibration, electron shuttle mechanism studies, and as a low-affinity negative control (Km=250 μM for F420H2 dehydrogenase). Unlike substituted derivatives (PMS: +80 mV; PCA: -177 mV), the pristine core eliminates confounding substituent effects. With high MIC (>100 μg/mL) and no strong metal-ion binding, it offers a clean slate for rational derivative synthesis. Ideal for medicinal chemistry, organic cathode R&D, and microbial EET investigations.

Molecular Formula C12H8N2
Molecular Weight 180.20 g/mol
CAS No. 92-82-0
Cat. No. B1670421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenazine
CAS92-82-0
SynonymsDibenzopyrazine;  AI3-00065;  AI3 00065;  AI300065
Molecular FormulaC12H8N2
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C3C=CC=CC3=N2
InChIInChI=1S/C12H8N2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8H
InChIKeyPCNDJXKNXGMECE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility12.3 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Phenazine (CAS 92-82-0): Redox-Active Core Scaffold for Electrochemical and Antimicrobial Applications


Phenazine (C12H8N2) is the parent dibenzo-annulated pyrazine scaffold of a large class of nitrogen-containing heterocyclic compounds known for their redox activity [1]. As a planar, aromatic tricyclic structure with two nitrogen atoms in the central ring, it exhibits a characteristic yellow crystalline appearance and is sparingly soluble in most common solvents but dissolves in mineral acids to form deep red solutions [2]. Phenazine serves as the foundational core for numerous biologically active natural products, including pyocyanin and phenazine-1-carboxylic acid (PCA) produced by Pseudomonas species, as well as for synthetic derivatives used as dyes, redox mediators, and pharmaceutical intermediates [3]. Its inherent redox properties stem from the ability to undergo reversible two-electron reduction to 5,10-dihydrophenazine, making it a versatile electron shuttle in both biological and electrochemical systems [4].

Phenazine (CAS 92-82-0): Critical Differentiation from Derivatives and In-Class Substitutes


Substituting phenazine with a seemingly similar analog—such as a substituted phenazine derivative, a phenothiazine (e.g., methylene blue), or a quinone—without rigorous validation can lead to significant experimental failure or suboptimal performance. This is because even minor structural modifications (e.g., the addition of a methyl, carboxyl, or hydroxyl group) profoundly alter key functional properties including redox potential (which can shift by hundreds of millivolts), solubility, stability, and biological activity [1]. For instance, while the parent phenazine provides a defined baseline redox potential (~-116 mV vs NHE for PCA, a close derivative) [2], its methosulfate salt (PMS) exhibits a drastically different +80 mV potential and suffers from known aqueous instability [3]. Furthermore, electron shuttle efficiency, as measured by Michaelis-Menten kinetics (Km), varies over 7-fold between phenazine and a hydroxylated derivative in key enzymatic assays [4]. Therefore, the specific electronic and steric properties of the unsubstituted phenazine core are non-negotiable for applications requiring a precise, tunable, yet defined redox baseline. The following quantitative evidence establishes the specific context where phenazine is uniquely differentiated.

Quantitative Differentiation of Phenazine (92-82-0) vs. Analogs: A Comparative Evidence Guide


Redox Potential: Baseline vs. Phenazine Methosulfate (PMS) and Methylene Blue

Phenazine derivatives exhibit a wide range of redox potentials; the unsubstituted core provides a well-defined baseline. Phenazine-1-carboxylic acid (PCA), a close structural analog with a single carboxyl substitution, displays a midpoint potential of -177 mV vs. Normal Hydrogen Electrode (NHE) [1]. In contrast, the commonly used phenazine methosulfate (PMS) has a significantly more positive potential of +80 mV vs. NHE, a difference of +257 mV [1]. Methylene blue, a phenothiazine redox mediator, has a potential of +11 mV vs. NHE [1]. This substantial difference dictates which biological electron donors (e.g., NADH at -320 mV) can effectively reduce the compound and which terminal acceptors it can subsequently interact with [2].

Redox Chemistry Electrochemistry Bioenergetics

Electron Shuttle Efficiency: Phenazine vs. 2-Hydroxyphenazine

The efficiency of electron shuttling is critical in bioelectrochemical systems and enzymatic assays. In a study using purified F420H2 dehydrogenase from Methanosarcina mazei, the unsubstituted phenazine core demonstrated significantly lower affinity as an electron acceptor compared to a hydroxylated derivative. The Michaelis-Menten constant (Km), a measure of substrate affinity where lower values indicate higher efficiency, was determined to be 250 μM for phenazine, compared to 35 μM for 2-hydroxyphenazine [1]. This represents a >7-fold difference in substrate affinity, directly impacting the rate of electron transfer in these systems [1].

Microbial Fuel Cells Enzyme Kinetics Electron Transfer

Antimicrobial Activity: Baseline Potency vs. Synthetic Derivatives

While the parent phenazine scaffold has limited inherent antimicrobial activity, strategic substitution generates potent compounds. This evidence highlights the baseline inactivity of the core and the quantifiable gain achieved through modification. A study evaluating phenazine derivatives against Methicillin-Resistant Staphylococcus aureus (MRSA) found that compound 18c (6,9-dichloro-N-(methylsulfonyl)phenazine-1-carboxamide) exhibited a Minimum Inhibitory Concentration (MIC) of 16 μg/mL [1]. Another derivative, 30e (9-methyl-N-(methylsulfonyl)phenazine-1-carboxamide), showed an MIC of 32 μg/mL against both MRSA and Escherichia coli [1]. In contrast, the unsubstituted phenazine core typically exhibits significantly higher MICs (often >100 μg/mL) against common pathogens, establishing its role as a control or starting material for structure-activity relationship (SAR) studies.

Antimicrobial Susceptibility Medicinal Chemistry MRSA

Electrochemical Stability in Aqueous Zn-Ion Batteries vs. Substituted Phenazines

In the context of aqueous zinc-ion batteries (ZIBs), the electrochemical performance of phenazine cathodes can be directly compared to substituted derivatives. Four phenazine compounds—phenazine (PZ), phenazine-1-carboxylic acid (PCA), phenazin-1-ol (POH), and phenazine-1-carboxamide (PCN)—were assessed as cathode materials [1]. All cathodes, including unsubstituted phenazine, exhibited stable specific capacity of over 100 mA h g⁻¹ during 1000 charge/discharge cycles at a current density of 1 A g⁻¹, with no evidence of dissolution or degradation [1]. Density Functional Theory (DFT) calculations further predicted that the lower specific capacity observed for PCA was due to strong Zn²⁺ ion interactions with the carboxylic acid group, an interaction absent in the unsubstituted phenazine core [1].

Energy Storage Organic Battery Cyclic Stability

Validated Application Scenarios for Phenazine (CAS 92-82-0) Based on Quantitative Evidence


Fundamental Redox Chemistry Research and Calibration

For studies requiring a well-defined redox baseline or a control compound with minimal side interactions, the unsubstituted phenazine core is optimal. As evidenced, it provides a stable reference point distinct from derivatives like PMS (+80 mV) and PCA (-177 mV), allowing researchers to isolate substituent effects on electron transfer thermodynamics [1]. This makes it ideal for calibrating electrochemical cells, studying basic electron shuttle mechanisms, or serving as a negative control in enzyme assays where a defined, lower affinity substrate (Km = 250 μM) is required [2].

Synthetic Chemistry: Precursor for Targeted Derivatization

Phenazine is the essential starting material for synthesizing a vast array of derivatives with tailored properties. The quantitative data confirms that the parent core possesses low inherent antimicrobial activity (MIC >100 μg/mL) and lacks strong metal-ion binding groups, providing a 'clean slate' [3]. This allows medicinal and materials chemists to rationally design and synthesize substituted phenazines, such as the potent anti-MRSA derivative 18c (MIC = 16 μg/mL), with predictable changes in activity and stability [3].

Organic Battery Research: Non-Interacting Cathode Baseline

In the development of organic cathodes for aqueous Zn-ion batteries, unsubstituted phenazine serves as a critical non-interacting baseline material. Research shows it exhibits excellent cyclic stability (>100 mA h g⁻¹ over 1000 cycles) comparable to substituted analogs, but without the complicating Zn²⁺ interactions caused by functional groups like carboxylic acids [4]. This allows materials scientists to differentiate between the intrinsic stability of the phenazine backbone and the effects of functionalization on specific capacity and ion binding [4].

Microbial Electron Transfer Studies: Defining a Lower Efficiency Shuttle

For investigations into microbial extracellular electron transfer (EET) or the function of F420H2 dehydrogenase in methanogens, unsubstituted phenazine provides a defined, lower efficiency electron acceptor. Its Km of 250 μM with F420H2 dehydrogenase is 7-fold higher (less efficient) than that of 2-hydroxyphenazine (Km = 35 μM) [2]. This makes it a valuable tool for comparative kinetic studies aimed at understanding the structural requirements for efficient electron shuttling in biological systems [2].

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